tert-Butyl 6-amino-1H-indole-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 6-amino-1H-indole-1-carboxylate derivatives involves efficient and straightforward methodologies. One approach involves a three-step substitution reaction, showcasing the versatility of indole derivatives in synthetic chemistry. For example, Yao et al. (2023) synthesized an indole compound similar to tert-butyl 6-amino-1H-indole-1-carboxylate using a simple and efficient method, highlighting the compound's structural determination through common spectroscopic methods and X-ray diffraction, compared with density functional theory (DFT) for molecular structure analysis (Yao et al., 2023).
Scientific Research Applications
Catalytic Properties
tert-Butyl 6-amino-1H-indole-1-carboxylate exhibits catalytic properties in chemical reactions. For instance, it acts as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols, converting them into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).
Synthesis of Complex Molecules
It plays a role in the synthesis of complex molecular structures such as ring-fused carbazoles, indicating its utility in creating pharmacologically relevant compounds (Pelly et al., 2005).
Condensation Reactions
This compound is involved in novel condensation reactions of carboxylic acids with various non-nucleophilic N-heterocycles and anilides. This demonstrates its versatility in synthesizing a wide range of nitrogen-containing compounds (Umehara et al., 2016).
X-ray and DFT Analyses
tert-Butyl 6-amino-1H-indole-1-carboxylate is also important in the field of crystallography and computational chemistry. Its derivatives have been characterized using X-ray and density functional theory (DFT) analyses, which help in understanding the molecular structure and interactions (Çolak et al., 2021).
Copper-Catalyzed Reactions
It is used in copper-catalyzed C-H oxidation/cross-coupling reactions. This illustrates its potential in facilitating complex chemical transformations, especially in the creation of α-aryl α-imino and α-aryl α-oxo carbonyl compounds (Wu et al., 2012).
Synthesis of Marine Alkaloid Analogues
This compound is instrumental in the synthesis of marine alkaloid analogues, highlighting its application in mimicking naturally occurring compounds for research and potential therapeutic use (Carbone et al., 2013).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
While specific future directions for “tert-Butyl 6-amino-1H-indole-1-carboxylate” are not mentioned in the available resources, indole derivatives are a significant area of research due to their prevalence in natural products and drugs. They are being investigated for novel methods of synthesis and their potential applications in treating various disorders .
properties
IUPAC Name |
tert-butyl 6-aminoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMFSVVFOVRNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623733 | |
Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-amino-1H-indole-1-carboxylate | |
CAS RN |
219508-62-0 | |
Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.